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Compound of Interest

Compound Name: Tetravinylmethane

Cat. No.: B13736303 Get Quote

Despite a comprehensive search of available scientific literature, detailed experimental

spectroscopic data for tetravinylmethane remains elusive. While the synthesis of this unique

hydrocarbon was reported as early as 1964, a complete, publicly accessible repository of its

nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data

could not be located. This guide, therefore, serves as a foundational document outlining the

expected spectroscopic characteristics of tetravinylmethane based on its molecular structure

and data from analogous compounds. It also provides generalized experimental protocols

applicable to the analysis of such molecules.

Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene, is a

fascinating non-conjugated diolefin with the chemical formula C₉H₁₂. Its structure consists of a

central quaternary carbon atom bonded to four vinyl groups. This unique arrangement imparts

a high degree of symmetry to the molecule, which is expected to be reflected in its

spectroscopic signatures.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for tetravinylmethane.

These values are estimations based on the known chemical shifts and vibrational frequencies

of vinyl groups and quaternary carbons in similar chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetravinylmethane
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H (Vinyl CH) 5.8 - 6.0 Multiplet

Complex splitting

pattern due to

geminal, cis, and trans

coupling.

¹H (Vinyl CH₂) 5.0 - 5.2 Multiplet

Two distinct signals

expected for the

geminal protons.

¹³C (Quaternary C) 45 - 55 Singlet
The central carbon

atom.

¹³C (Vinyl CH) 135 - 145 Doublet

¹³C (Vinyl CH₂) 115 - 125 Triplet

Table 2: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for

Tetravinylmethane

Vibrational Mode
Predicted
Frequency (cm⁻¹)

Spectroscopic
Technique

Notes

=C-H Stretch 3080 - 3010 IR, Raman
Characteristic of sp²

C-H bonds.

C=C Stretch 1640 - 1620 IR, Raman

May be a strong band

in the Raman

spectrum.

=C-H Bend (Out-of-

plane)
1000 - 900 IR

Often strong

absorptions for vinyl

groups.

C-C Stretch 1200 - 800 Raman
Skeletal vibrations of

the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for Tetravinylmethane
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m/z Predicted Fragment Notes

120 [C₉H₁₂]⁺• Molecular ion peak.

93 [C₇H₉]⁺
Loss of a vinyl radical

(•CH=CH₂).

66 [C₅H₆]⁺ Further fragmentation.

41 [C₃H₅]⁺
Allyl cation, a common

fragment.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like tetravinylmethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified tetravinylmethane in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the low natural abundance of ¹³C, a larger number of scans will be required. Proton

decoupling should be employed to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of

tetravinylmethane between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a

non-polar solvent like carbon tetrachloride (CCl₄) can be used in a suitable liquid cell.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the

salt plates or the solvent should be recorded and subtracted from the sample spectrum.
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Raman Spectroscopy
Sample Preparation: Place the liquid tetravinylmethane sample in a glass capillary tube or

a suitable sample holder for liquid analysis.

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or

785 nm). The laser is focused on the sample, and the scattered light is collected and

analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow and Relationships
The overall workflow for the spectroscopic analysis of tetravinylmethane would logically

proceed from synthesis and purification to the application of various spectroscopic techniques

for structural confirmation.
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Caption: Workflow for the synthesis and spectroscopic analysis of tetravinylmethane.

This guide provides a projected framework for the spectroscopic analysis of

tetravinylmethane. The acquisition and publication of definitive experimental data would be a

valuable contribution to the chemical literature, allowing for a more precise and in-depth

understanding of this unique molecule.

To cite this document: BenchChem. [Spectroscopic Analysis of Tetravinylmethane: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13736303#spectroscopic-analysis-of-
tetravinylmethane]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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